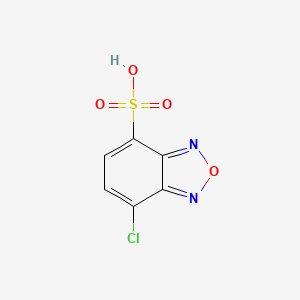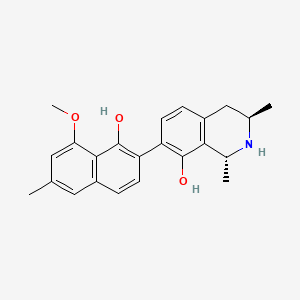
Dioncophylline B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioncophylline B is a member of isoquinolines and a member of naphthalenes. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Synthesis and Structural Elucidation
The first total synthesis of Dioncophylline B, derived from Triphyophyllum peltatum, marked a significant advancement in organic chemistry, providing a pathway to explore the structural and functional diversity of naphthylisoquinoline alkaloids. This synthesis involved key steps like ortho-functionalization and regioselective intermolecular Stille coupling, paving the way for the creation of other structurally related compounds (Bringmann, Günther, Peters, & Peters, 2001).
Biological Activities
Research on Dioncophylline B and related compounds has revealed their potent activities against various biological targets:
Antimalarial Activity : Dioncophylline B and its analogs have demonstrated significant efficacy against Plasmodium falciparum, contributing valuable insights into the development of new antimalarial agents. The synthesis and biological evaluation of these compounds have highlighted their potential as lead structures in the fight against malaria (Chimanuka et al., 2001).
Anticancer Properties : The investigation into the cytotoxic activities of naphthylisoquinoline alkaloids, including Dioncophylline B, against various cancer cell lines, such as multiple myeloma and leukemia, underscores the potential of these compounds in cancer research. Their ability to inhibit the growth of cancer cells offers a promising avenue for the development of novel anticancer therapies (Li et al., 2017).
Propiedades
Número CAS |
140367-82-4 |
|---|---|
Nombre del producto |
Dioncophylline B |
Fórmula molecular |
C23H25NO3 |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
(1R,3R)-7-(1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol |
InChI |
InChI=1S/C23H25NO3/c1-12-9-15-5-7-18(23(26)21(15)19(10-12)27-4)17-8-6-16-11-13(2)24-14(3)20(16)22(17)25/h5-10,13-14,24-26H,11H2,1-4H3/t13-,14-/m1/s1 |
Clave InChI |
UOMMAZXPQFOUSU-ZIAGYGMSSA-N |
SMILES isomérico |
C[C@@H]1CC2=C([C@H](N1)C)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4OC)C)O)O |
SMILES |
CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4OC)C)O)O |
SMILES canónico |
CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4OC)C)O)O |
Sinónimos |
dioncophylline B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methylbenzo[a]pyrene](/img/structure/B1207296.png)


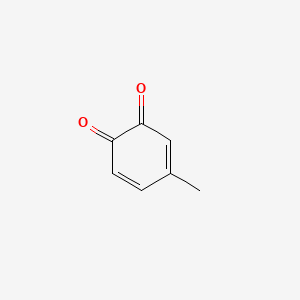
![3'-O-[2-(Methylamino)benzoyl]adenosine 5'-(tetrahydrogen triphosphate)](/img/structure/B1207302.png)
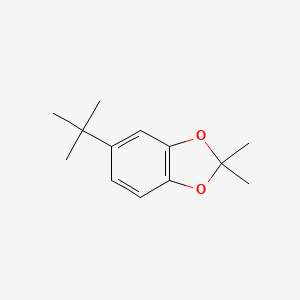
![[(2S,4R)-5-(6-aminopurin-9-yl)-3-azido-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1207304.png)
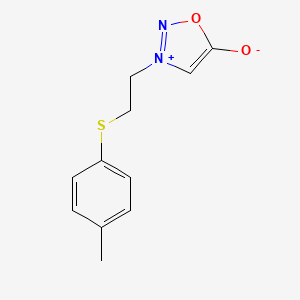
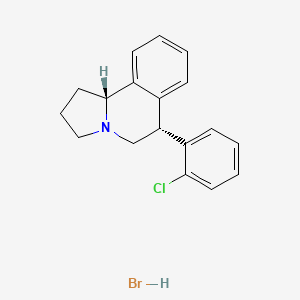
![4-[2-(1H-benzimidazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B1207312.png)
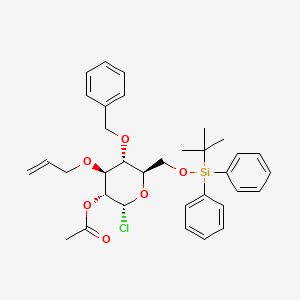
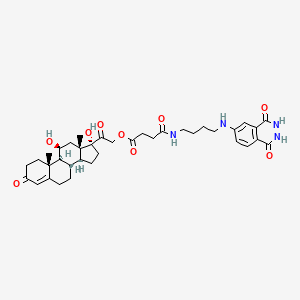
![(4R,6R)-6-[2-[(1R,2R,8R,8aS)-8-[(4-fluorophenyl)methoxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B1207315.png)
